(2-Cyclobutoxyphenyl)methanamine chemical structure and properties
(2-Cyclobutoxyphenyl)methanamine chemical structure and properties
An In-depth Technical Guide to (2-Cyclobutoxyphenyl)methanamine: Structure, Properties, and Synthetic Pathways
Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: March 4, 2026
Abstract
This technical guide provides a comprehensive overview of (2-Cyclobutoxyphenyl)methanamine, a novel benzylamine derivative with potential applications in medicinal chemistry and materials science. While experimental data on this specific molecule is limited, this document consolidates available information on its chemical structure and predicted properties. Furthermore, a detailed, scientifically grounded synthetic protocol is proposed, based on established organic chemistry principles and published methods for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential utility of alkoxy-substituted benzylamines and molecules incorporating the cyclobutane moiety.
Introduction and Scientific Context
(2-Cyclobutoxyphenyl)methanamine belongs to the class of benzylamines, a scaffold of significant interest in drug discovery due to its presence in a wide range of biologically active compounds. The introduction of a cyclobutoxy group at the ortho position of the phenyl ring is a key structural feature. The cyclobutane ring, a strained carbocycle, can impart unique conformational constraints and metabolic stability to drug candidates. Its puckered structure offers a three-dimensional profile that can be advantageous for binding to biological targets.[1] The ether linkage and the primary amine group further provide sites for hydrogen bonding and other molecular interactions, making (2-Cyclobutoxyphenyl)methanamine an intriguing building block for the design of novel therapeutic agents.
This guide aims to provide a foundational understanding of this molecule, to stimulate further research into its properties and potential applications.
Chemical Structure and Identification
The chemical structure of (2-Cyclobutoxyphenyl)methanamine consists of a benzylamine core where the phenyl ring is substituted at the C2 position with a cyclobutoxy group.
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Molecular Formula: C₁₁H₁₅NO[2]
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IUPAC Name: (2-cyclobutoxyphenyl)methanamine
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Canonical SMILES: C1CC(C1)OC2=CC=CC=C2CN[2]
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InChI: InChI=1S/C11H15NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8,12H2[2]
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InChIKey: JUHKDIJPAIQKKO-UHFFFAOYSA-N[2]
Physicochemical and Predicted Properties
While experimental data is not extensively available, computational models provide valuable predictions for the physicochemical properties of (2-Cyclobutoxyphenyl)methanamine.
| Property | Predicted Value | Source |
| Molecular Weight | 177.24 g/mol | PubChem |
| Monoisotopic Mass | 177.11537 Da | [2] |
| XlogP | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 35.25 Ų | ChemScene |
These predicted properties suggest that (2-Cyclobutoxyphenyl)methanamine has drug-like characteristics according to Lipinski's rule of five.
Proposed Synthesis Protocol
A plausible and efficient two-step synthesis for (2-Cyclobutoxyphenyl)methanamine is proposed, starting from commercially available 2-cyanophenol. This synthetic route involves an initial Williamson ether synthesis followed by the reduction of the nitrile group.
Step 1: Synthesis of 2-cyclobutoxybenzonitrile
This step involves the alkylation of 2-cyanophenol with a suitable cyclobutyl halide, such as cyclobutyl bromide, under basic conditions.
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Reaction: Williamson Ether Synthesis
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Reactants: 2-cyanophenol, cyclobutyl bromide, potassium carbonate (or a similar base)
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Solvent: Acetone or Dimethylformamide (DMF)
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Protocol:
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To a solution of 2-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add cyclobutyl bromide (1.2 eq) to the reaction mixture.
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Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-cyclobutoxybenzonitrile.[3]
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Step 2: Reduction of 2-cyclobutoxybenzonitrile to (2-Cyclobutoxyphenyl)methanamine
The nitrile group of 2-cyclobutoxybenzonitrile can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Reaction: Nitrile Reduction
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Reactants: 2-cyclobutoxybenzonitrile, Lithium Aluminum Hydride (LiAlH₄)
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
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Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-cyclobutoxybenzonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Cyclobutoxyphenyl)methanamine.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of (2-Cyclobutoxyphenyl)methanamine.
Potential Applications and Research Directions
While no specific applications for (2-Cyclobutoxyphenyl)methanamine have been documented, its structural features suggest several areas of potential research interest, particularly in drug discovery.
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Central Nervous System (CNS) Agents: Benzylamine derivatives are known to interact with various CNS targets. The lipophilicity and conformational rigidity imparted by the cyclobutoxy group could lead to novel compounds with activity at dopamine, serotonin, or other neurotransmitter receptors.
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Enzyme Inhibitors: The primary amine can act as a key interaction point with the active sites of enzymes. For instance, substituted benzylamines have been investigated as inhibitors of copper amine oxidases.[4]
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Scaffold for Combinatorial Chemistry: (2-Cyclobutoxyphenyl)methanamine can serve as a versatile building block for the synthesis of compound libraries. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space.
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Materials Science: Amines are used in the synthesis of polymers and as curing agents for epoxy resins. The unique structure of this molecule could lead to materials with novel thermal and mechanical properties.
Further research is warranted to synthesize and screen (2-Cyclobutoxyphenyl)methanamine and its derivatives for biological activity and to explore its potential in materials science applications.
Safety and Handling
No specific safety data for (2-Cyclobutoxyphenyl)methanamine is available. However, based on the general hazards associated with benzylamines and other organic amines, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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In case of contact:
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Skin: Wash immediately with plenty of soap and water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
A thorough risk assessment should be conducted before handling this compound.
Conclusion
(2-Cyclobutoxyphenyl)methanamine represents an under-explored molecule with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route. It is hoped that this information will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.
References
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Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946. [Link]
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PubChem. (n.d.). (2-cyclobutoxyphenyl)methanamine hydrochloride. Retrieved March 4, 2026, from [Link]
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PubChemLite. (n.d.). (2-cyclobutoxyphenyl)methanamine hydrochloride (C11H15NO). Retrieved March 4, 2026, from [Link]
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Bar-Nir, O., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1749-1763. [Link]
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PubChem. (n.d.). 2-cyclobutoxybenzonitrile. Retrieved March 4, 2026, from [Link]
- U.S. Patent No. US4024274A. (1977). Benzylamine derivatives and process for preparing them.
- U.S. Patent No. US6476268B1. (2002). Preparation of N-benzylamines.
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RSC Publishing. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. [Link]
- Chinese Patent No. CN103724171B. (2016). Preparation method of 2-ethoxybenzaldehyde.
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NIST. (n.d.). Methenamine. In NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]
Sources
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